Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester
CAS No.: 35229-83-5
Cat. No.: VC4867365
Molecular Formula: C10H10Cl2N2O2
Molecular Weight: 261.1
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35229-83-5 |
|---|---|
| Molecular Formula | C10H10Cl2N2O2 |
| Molecular Weight | 261.1 |
| IUPAC Name | ethyl 2-chloro-2-[(3-chlorophenyl)hydrazinylidene]acetate |
| Standard InChI | InChI=1S/C10H10Cl2N2O2/c1-2-16-10(15)9(12)14-13-8-5-3-4-7(11)6-8/h3-6,13H,2H2,1H3 |
| Standard InChI Key | WVPOBGCCBQMLJN-ZROIWOOFSA-N |
| SMILES | CCOC(=O)C(=NNC1=CC(=CC=C1)Cl)Cl |
Introduction
Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester is an organic compound with significant applications in chemical synthesis and biological research. It is classified under the hydrazone family due to the presence of a hydrazone functional group. The compound's molecular formula is C10H10Cl2N2O2, and it has a molecular weight of 261.10 g/mol .
Synthesis Method
The synthesis of acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester typically involves the reaction of chloroacetic acid with 3-chlorophenylhydrazine, followed by esterification with ethanol. This process can be outlined as follows:
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Preparation of Hydrazone: React chloroacetic acid with 3-chlorophenylhydrazine.
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Esterification: Add ethanol to the reaction mixture to form the ethyl ester.
Chemical Reactions
This compound can participate in various chemical reactions typical for hydrazones, including:
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Condensation Reactions: With aldehydes or ketones to form new hydrazones.
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Reduction Reactions: Reduction of the hydrazone moiety can yield amines.
Applications in Research
Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester has been studied for its biological activities, particularly in enzyme inhibition and as a biochemical probe in cellular studies. Its unique structure allows it to interact with various enzymes and proteins, potentially influencing cellular processes such as signaling pathways and gene expression.
Enzyme Interaction Studies
Research indicates that this compound can modulate enzyme activities, making it valuable for studying biochemical mechanisms and developing therapeutic agents .
Safety Information
Handling this compound requires caution due to its potential toxicity:
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Signal Word: Warning
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
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